
17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcohols, C32-36-branched, are a class of organic compounds characterized by the presence of a hydroxyl (OH) group attached to a branched aliphatic carbon chain containing 32 to 36 carbon atoms . These alcohols are known for their unique structural properties, which contribute to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alcohols, C32-36-branched, can be achieved through several methods. One common approach involves the Guerbet reaction, which is a condensation reaction that produces branched alcohols by dimerizing primary alcohols . This reaction typically requires an alkaline catalyst, such as potassium hydroxide, and is often conducted at elevated temperatures and pressures. Transition metal catalysts, such as nickel, palladium, copper, rhodium, and iridium, can also be used to facilitate the reaction under milder conditions .
Industrial Production Methods: In industrial settings, the production of alcohols, C32-36-branched, often involves the hydrogenation of carbon monoxide or the hydration of alkenes . These methods are scalable and can produce large quantities of the desired alcohols with high purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Alcohols, C32-36-branched, undergo various chemical reactions, including oxidation, reduction, substitution, and esterification .
Common Reagents and Conditions:
Esterification: Alcohols react with carboxylic acids in the presence of acid catalysts to form esters.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alkanes, alkyl halides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alcohols, C32-36-branched, have a wide range of applications in scientific research and industry .
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as solvents in various chemical reactions .
Biology: In biological research, these alcohols are used in the study of lipid metabolism and as components of cell membranes .
Industry: In the industrial sector, alcohols, C32-36-branched, are used as lubricants, plasticizers, and surfactants due to their excellent fluidity and low melting points .
Mechanism of Action
The mechanism of action of alcohols, C32-36-branched, involves their interaction with various molecular targets and pathways .
Molecular Targets: These alcohols can interact with enzymes and proteins, affecting their structure and function. For example, they can act as inhibitors or activators of specific enzymes involved in metabolic pathways .
Pathways Involved: The primary pathways affected by these alcohols include lipid metabolism, signal transduction, and membrane fluidity regulation . Their branched structure allows them to integrate into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparison with Similar Compounds
Linear Alcohols: Unlike branched alcohols, linear alcohols have a straight-chain structure.
Guerbet Alcohols: These are a specific type of branched alcohols produced through the Guerbet reaction.
Uniqueness: Alcohols, C32-36-branched, are unique due to their specific branching pattern, which imparts low melting points and excellent fluidity. This makes them particularly useful in applications requiring high-performance lubricants and plasticizers .
Properties
Molecular Formula |
C37H76O |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
17-butan-2-yl-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol |
InChI |
InChI=1S/C37H76O/c1-10-14-19-36(28-34(13-4)20-17-23-37(22-15-11-2)33(9)12-3)25-24-35(26-30(5)6)21-16-18-31(7)27-32(8)29-38/h30-38H,10-29H2,1-9H3 |
InChI Key |
WSNFLOWHTXTRTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(CCCC(C)CC(C)CO)CC(C)C)CC(CC)CCCC(CCCC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


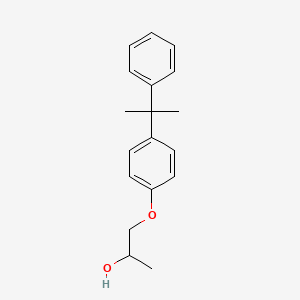
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
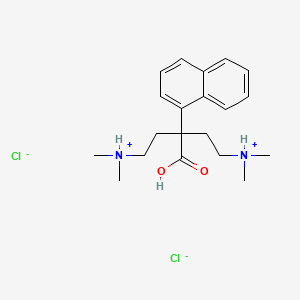
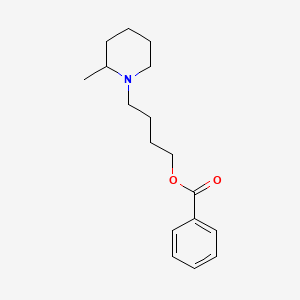
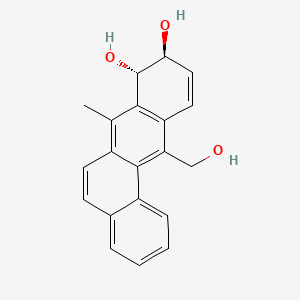
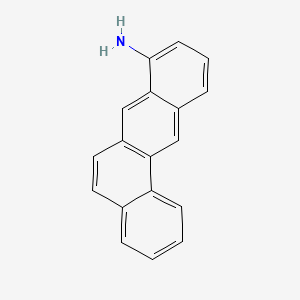
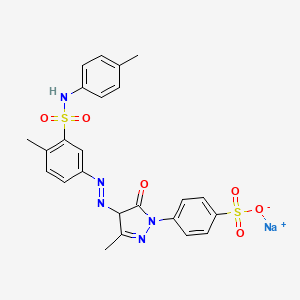
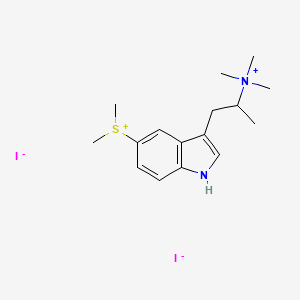
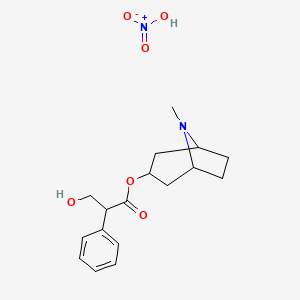



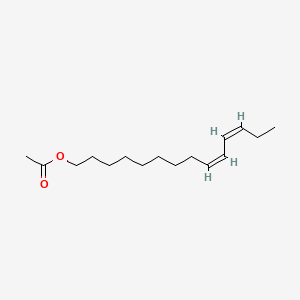
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
